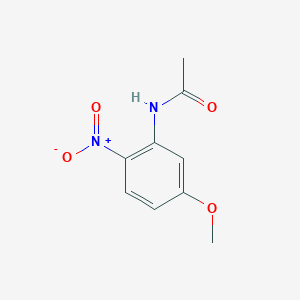

N-(5-Methoxy-2-nitrophenyl)acetamide

Description

Contextualization within Nitro-Aromatic and Acetamide (B32628) Chemical Space

N-(5-Methoxy-2-nitrophenyl)acetamide is situated at the intersection of two significant classes of organic compounds: nitro-aromatics and acetamides. Nitro-aromatic compounds are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. numberanalytics.com The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring, making it susceptible to certain types of reactions and resistant to others. numberanalytics.comnih.gov This electron-withdrawing nature makes nitro-aromatic compounds valuable intermediates in organic synthesis, as the nitro group can be readily converted into other functional groups, such as amines, which are precursors to a wide array of dyes, pharmaceuticals, and polymers. nih.govnumberanalytics.com

The acetamide functional group (-NHCOCH₃) is an amide derived from acetic acid. The presence of the acetamide group imparts a degree of metabolic stability and provides opportunities for functionalization in drug design. srinichem.com In this compound, the acetamide moiety is linked to the nitro-aromatic ring, creating a molecule with a rich chemical profile. The interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group on the phenyl ring further modulates the compound's reactivity, offering chemists the ability to fine-tune reaction pathways. srinichem.com This dual electronic nature makes it a specialized intermediate, particularly when compared to simpler nitroanilines or aromatic acetamides. srinichem.com

Academic Significance of Substituted Phenylacetamides in Contemporary Organic Chemistry

Substituted phenylacetamides, as a class, hold considerable academic and practical significance in modern organic chemistry, largely due to their diverse biological activities. nih.gov This class of compounds has been extensively explored in medicinal chemistry, leading to the development of agents with a wide range of therapeutic applications. For instance, various phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing the ability to inhibit tumor growth and induce apoptosis in cancer cells. nih.gov

Furthermore, research has demonstrated that specific substituted phenylacetamides can act as potent sodium-channel blockers, which has implications for the development of neuroprotective agents. nih.gov The structure-activity relationships of these compounds are a key area of investigation, where modifications to the phenyl ring and the acetamide group are systematically made to optimize biological activity. nih.gov The lipophilicity of N-substituted-2-phenylacetamides is another critical parameter studied, as it directly relates to the bioavailability and pharmacokinetic profile of potential drug candidates. researchgate.net The versatility of the phenylacetamide scaffold allows for the synthesis of large libraries of compounds for screening, making it a cornerstone in the discovery of new bioactive molecules.

Overview of Research Trajectories for N-(Methoxy-nitrophenyl)acetamide Derivatives

Research involving N-(methoxy-nitrophenyl)acetamide derivatives, including this compound, is largely directed towards their application as intermediates in the synthesis of high-value organic molecules. A prominent research trajectory is their use as building blocks for heterocyclic compounds, particularly those with potential antineoplastic (anti-cancer) activity. srinichem.com The specific substitution pattern on the phenyl ring can direct the regioselectivity of subsequent reactions, which is a significant advantage in complex syntheses. srinichem.com

Current and future research perspectives point towards the growing importance of specialized intermediates like this compound in the development of more selective and personalized therapies, especially in oncology. srinichem.com The unique balance of electron-donating and electron-withdrawing groups makes it a versatile platform for creating novel derivatives. srinichem.com For example, studies on related structures, such as N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, investigate how additional substitutions on the ring can influence the molecule's conformation and intermolecular interactions, which is crucial for designing molecules that can bind to specific biological targets. researchgate.netnih.gov The exploration of these derivatives in the synthesis of kinase inhibitors and other targeted cancer therapies represents a significant and ongoing area of chemical research. srinichem.com

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methoxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(15-2)3-4-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTYPTDVHSNMLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 5 Methoxy 2 Nitrophenyl Acetamide and Its Analogs

Regioselective Synthesis Strategies and Pathway Optimization

The foundational strategy for synthesizing N-(5-Methoxy-2-nitrophenyl)acetamide hinges on the regioselective functionalization of an aromatic precursor. The primary pathway commences with 3-methoxyaniline (m-anisidine). The regiochemical outcome of the synthesis is dictated by the directing effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups during electrophilic aromatic substitution.

A common optimized pathway involves a two-step process:

Acetylation of the Amine: The amino group of 3-methoxyaniline is first protected via acetylation. This is typically achieved by reacting it with acetic anhydride (B1165640) or acetyl chloride. This step is crucial as it transforms the strongly activating ortho, para-directing amino group into a moderately activating acetamido group (-NHCOCH₃). This modulation prevents side reactions like over-nitration and provides steric hindrance that favors substitution at the para-position relative to the acetamido group. slideshare.net

Regioselective Nitration: The resulting N-(3-methoxyphenyl)acetamide is then subjected to nitration. The directing effects of the methoxy group (ortho, para-directing) and the acetamido group (ortho, para-directing) converge to selectively install the nitro group (-NO₂) at the C2 position, which is ortho to the methoxy group and meta to the acetamido group, a position activated by both. A nitrating mixture, typically consisting of concentrated nitric acid and sulfuric acid, is used under controlled, low-temperature conditions to introduce the nitro group, yielding the target compound. prepchem.com An alternative approach involves the direct nitration of 3-methoxyaniline, followed by acetylation, though protecting the amine first generally offers better control and yield. smolecule.com

Catalytic Approaches in Acetamide (B32628) and Nitro-Aromatic Ring Formation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of the synthesis of this compound.

Acetamide Formation: The N-acetylation of the precursor amine, 5-methoxy-2-nitroaniline (B42563), is amenable to various catalytic methods. While traditional synthesis may use stoichiometric amounts of reagents, modern approaches focus on catalytic systems to improve reaction rates and yields. derpharmachemica.com Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective in facilitating the reaction between anilines and acetyl chloride in the presence of a base like potassium carbonate. derpharmachemica.com Other studies have explored the use of solid acid catalysts and metal-free conditions, using acetonitrile (B52724) as both the solvent and the acetyl source, which represents a more atom-economical approach. researchgate.netarabjchem.orgconsensus.app

| Catalyst/Method | Acetylating Agent | Solvent | Key Advantages |

| K₂CO₃ / TBAB (PTC) | Acetyl Chloride | DMF / Acetonitrile | High yields, rapid reaction times. derpharmachemica.com |

| Base-mediated | Acetonitrile | Acetonitrile | Transition-metal-free, uses nitrile as acetyl source. researchgate.netresearchgate.net |

| Brønsted Acidic Ionic Liquids | Acetonitrile | Acetonitrile | Metal-free, reusable promoter. arabjchem.org |

| None (Microwave-assisted) | Acetic Acid | None | Solvent-free, rapid, high atom economy. ymerdigital.comijarsct.co.in |

Nitro-Aromatic Ring Formation: The formation of the nitro-aromatic ring via electrophilic substitution is classically catalyzed by a strong Brønsted acid, typically sulfuric acid. Its role is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. slideshare.net Research into greener nitration methods aims to reduce the use of corrosive mineral acids. frontiersin.org For instance, iron(III) nitrate (B79036) has been developed as a promoter and nitro source for the regioselective nitration of some anilines. rsc.org While direct application to this specific substrate requires investigation, it highlights the trend towards milder, metal-promoted nitration protocols.

Multi-Step Synthesis of Complex Derivative Scaffolds

This compound serves as a versatile precursor for the synthesis of more complex molecular architectures, particularly heterocyclic systems, through a variety of multi-step sequences.

Construction of Heterocyclic Systems utilizing this compound Precursors

The strategic placement of the acetamido and nitro groups on the phenyl ring makes this compound an ideal starting material for building fused heterocyclic systems. A key initial step is the selective reduction of the nitro group to an amine, yielding N-(2-amino-5-methoxyphenyl)acetamide. This ortho-diamine derivative is a classic building block for various heterocycles.

Benzimidazoles: Condensation of the resulting N-(2-amino-5-methoxyphenyl)acetamide with aldehydes or carboxylic acids (or their derivatives) under acidic conditions or thermal dehydration leads to the formation of substituted benzimidazoles. The earliest synthesis of a benzimidazole (B57391) involved the reduction of a nitroacetanilide followed by cyclization. nih.gov This transformation is a cornerstone of medicinal chemistry, as the benzimidazole scaffold is present in numerous biologically active compounds. asianpubs.org

Quinoxalines: Reaction of the diamine precursor with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal (B1671930), results in the formation of a quinoxaline (B1680401) ring system. encyclopedia.pubnih.govslideshare.netpharmacyinfoline.com This condensation reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids or promoted by green catalysts like cerium(IV) ammonium (B1175870) nitrate (CAN) in aqueous media. nih.govpharmacyinfoline.com

Other Heterocycles: The diamine intermediate can also be used to synthesize other fused systems like phenazines or benzotriazoles depending on the reaction partner and conditions.

Derivatization via Functional Group Interconversions

The functional groups present in this compound—nitro, amide, and methoxy—offer multiple handles for further derivatization, allowing for the synthesis of a library of analogs.

Nitro Group Transformations: Beyond reduction to an amine, the nitro group can undergo partial reduction to yield nitroso or hydroxylamine (B1172632) derivatives. These transformations open pathways to different classes of compounds.

Amide Group Modifications: The acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the free amine (5-methoxy-2-nitroaniline), which can then be reacted with different acylating or sulfonylating agents to introduce diverse functionalities. researchgate.net Alternatively, the amide can be reduced to a secondary amine (N-ethyl-5-methoxy-2-nitroaniline) using powerful reducing agents like lithium aluminum hydride.

Methoxy Group Cleavage: The methyl ether of the methoxy group can be cleaved using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol, N-(5-hydroxy-2-nitrophenyl)acetamide. This phenolic hydroxyl group can then be used for further reactions, such as etherification or esterification.

Aromatic Ring Substitution: The existing substituents direct further electrophilic aromatic substitution. The high electron density of the ring allows for reactions like halogenation or sulfonation, although conditions must be carefully controlled to achieve desired regioselectivity and avoid unwanted side reactions.

| Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |

| Nitro (-NO₂) | Full Reduction | SnCl₂/HCl, H₂/Pd-C | Amine (-NH₂) |

| Amide (-NHCOCH₃) | Hydrolysis | H⁺/H₂O or OH⁻/H₂O | Amine (-NH₂) |

| Amide (-NHCOCH₃) | Reduction | LiAlH₄ | Secondary Amine (-NHCH₂CH₃) |

| Methoxy (-OCH₃) | Ether Cleavage | HBr or BBr₃ | Phenol (-OH) |

Green Chemistry Principles and Sustainable Synthesis Methodologies

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. ymerdigital.com

Key green principles applied to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, particularly those using acetonitrile as the acetyl source, improve atom economy compared to using acetic anhydride, which generates acetic acid as a byproduct. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ethanol, or eliminating them entirely. nih.gov For the nitration step, developing methods that avoid large excesses of strong, corrosive acids is a key goal. frontiersin.org

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating. nih.govresearchgate.net

Solvent-Free Reactions

A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions. For the key N-acetylation step, several solvent-free methods have been reported for anilines, which are directly applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: The direct reaction of an aniline (B41778) with an acetylating agent, such as acetic acid, under microwave irradiation without any solvent is a prominent green methodology. ymerdigital.comijarsct.co.in This technique leverages the rapid internal heating of polar molecules by microwaves to drive the reaction to completion in a short period, often with high yields. researchgate.net

Mechanochemistry: This involves grinding solid reactants together, sometimes with a catalytic amount of a solid catalyst, to initiate a chemical reaction. This method completely eliminates the need for bulk solvents, reducing waste and simplifying product work-up.

These solvent-free approaches not only align with the principles of green chemistry by minimizing waste but also offer practical advantages in terms of reduced reaction times, simplified purification, and lower energy costs. ijarsct.co.in

Atom Economy and Reaction Efficiency Improvements

Modern advancements focus on catalytic direct amidation, which represents a significantly more atom-economical approach. catalyticamidation.info This strategy involves the direct reaction of a carboxylic acid and an amine, with water being the only stoichiometric byproduct. catalyticamidation.info The development of effective catalysts is crucial for this process. Research has highlighted various catalytic systems, such as those based on boronic acid or iron, that can facilitate this transformation efficiently. catalyticamidation.inforsc.org An iron-substituted polyoxometalate, for example, has been reported as an efficient and economical heterogeneous catalyst for amidation, working for a range of substrates without the need for additional bases or ligands. rsc.org

Applying this to the synthesis of this compound would involve the direct condensation of 5-Methoxy-2-nitroaniline with acetic acid, mediated by a suitable catalyst. This approach dramatically improves the atom economy by eliminating the need for activating agents and their associated waste streams.

The table below compares the theoretical atom economy of different synthetic strategies for amide formation.

| Reaction Type | Amine Reagent | Acylating Reagent / Activating Agent | Catalyst | Primary Byproducts | Theoretical Atom Economy |

| Classical Acylation | 5-Methoxy-2-nitroaniline | Acetic Anhydride | None | Acetic Acid | Low to Moderate |

| Activated Amidation | 5-Methoxy-2-nitroaniline | Acetic Acid / Thionyl Chloride | Pyridine (or other base) | Sulfur Dioxide, HCl, Base-HCl Salt | Low |

| Catalytic Direct Amidation | 5-Methoxy-2-nitroaniline | Acetic Acid | e.g., Boronic Acid, Iron-based catalysts | Water | High |

Chemical Reactivity and Mechanistic Investigations of N 5 Methoxy 2 Nitrophenyl Acetamide

Nitro Group Transformations: Reduction and Related Cascade Reactions

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amino group. This transformation is a cornerstone in the synthesis of many pharmacologically active compounds and complex organic molecules.

Selective Reduction Pathways to Amino Derivatives

The reduction of the nitro group in N-(5-Methoxy-2-nitrophenyl)acetamide to the corresponding amino derivative, N-(2-amino-5-methoxyphenyl)acetamide, can be achieved through several selective methods. The choice of reducing agent and reaction conditions is crucial to prevent the reduction of other functional groups present in the molecule.

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The process involves the use of hydrogen gas as the reducing agent. Catalytic transfer hydrogenation, using hydrogen donors like hydrazine, ammonium (B1175870) formate, or cyclohexene, offers a safer alternative to gaseous hydrogen.

Chemical Reduction: A variety of chemical reagents can also be employed for this transformation. Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classical methods for nitro group reduction. Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective. The choice of reagent can sometimes be influenced by the presence of other functional groups and the desired selectivity.

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1-4 atm H₂ | High efficiency and clean reaction. |

| Ammonium formate, Pd/C | Methanol, Reflux | Convenient and safe alternative to H₂ gas. |

| Fe, HCl | Ethanol/Water, Reflux | Cost-effective and widely used in industrial processes. |

| SnCl₂·2H₂O | Ethanol, Reflux | Mild conditions, suitable for sensitive substrates. |

Exploration of Reactive Nitroso and Hydroxylamine (B1172632) Intermediates

The reduction of a nitro group to an amine is a stepwise process that proceeds through highly reactive intermediates, namely the nitroso and hydroxylamine species. Under specific and controlled reaction conditions, it is possible to isolate or trap these intermediates.

The initial two-electron reduction of the nitro group leads to the formation of a nitroso derivative, N-(5-methoxy-2-nitrosophenyl)acetamide. This intermediate is highly reactive and can undergo further reduction or participate in other reactions such as cycloadditions.

Further reduction of the nitroso intermediate yields the corresponding hydroxylamine, N-(5-methoxy-2-(hydroxyamino)phenyl)acetamide. Hydroxylamines are also reactive species and can be prone to rearrangement or oxidation back to the nitroso compound. The controlled reduction to the hydroxylamine stage can often be achieved using milder reducing agents or by carefully controlling the stoichiometry of the reducing agent. The exploration of these intermediates is crucial for understanding the detailed mechanism of nitro group reduction and for the synthesis of novel heterocyclic compounds.

Acetamide (B32628) Moiety Reactivity: Hydrolysis and Amidation Pathways

The acetamide group in this compound can undergo reactions typical of amides, including hydrolysis and modifications at the nitrogen atom.

Enzymatic and Non-Enzymatic Hydrolysis Mechanisms

The hydrolysis of the acetamide bond in this compound results in the formation of 5-methoxy-2-nitroaniline (B42563) and acetic acid. This reaction can be achieved under both enzymatic and non-enzymatic conditions.

Non-Enzymatic Hydrolysis: This is typically carried out under acidic or basic conditions.

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield the corresponding amine and carboxylic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the departure of the amide anion, which is then protonated by the solvent to give the amine.

Enzymatic Hydrolysis: Specific enzymes, such as acylases or amidases, can catalyze the hydrolysis of the acetamide bond with high selectivity and under mild conditions. This biocatalytic approach is often preferred in pharmaceutical applications to avoid harsh reaction conditions that might affect other sensitive functional groups.

Modifications through Acylation and Alkylation

The nitrogen atom of the acetamide group, while less nucleophilic than a free amine, can still undergo further acylation or alkylation under specific conditions. N-alkylation would require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. N-acylation to form an imide derivative is also possible, typically by reaction with an acid chloride or anhydride (B1165640) under forcing conditions. These modifications can be used to introduce further diversity into the molecular structure.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Dynamics

The reactivity of the aromatic ring in this compound towards substitution reactions is governed by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution: The aromatic ring has three substituents with competing directing effects.

The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

The acetamide group (-NHCOCH₃) is also an activating group and an ortho, para-director, though its activating effect is attenuated by the electron-withdrawing nature of the adjacent carbonyl group.

The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects.

Considering the positions of the existing groups, the methoxy group at C5 directs incoming electrophiles to the C4 and C6 positions. The acetamido group at C1 directs to the C6 and C4 positions. The nitro group at C2 directs to the C4 and C6 positions (meta to itself). Therefore, all three substituents direct incoming electrophiles to the C4 and C6 positions. The methoxy group is the strongest activating group, and thus, electrophilic substitution is most likely to occur at the positions it most strongly activates, which are ortho to it (C4 and C6). Between C4 and C6, the C4 position is sterically less hindered. Thus, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to predominantly yield the 4-substituted product.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Product |

|---|---|

| NO₂⁺ (Nitration) | N-(4-Nitro-5-methoxy-2-nitrophenyl)acetamide |

| Br⁺ (Bromination) | N-(4-Bromo-5-methoxy-2-nitrophenyl)acetamide |

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). The nitro group activates the positions ortho and para to it for nucleophilic attack. In this compound, the positions ortho (C1 and C3) and para (C5) to the nitro group are activated. However, for a typical SₙAr reaction to occur, a good leaving group must be present at one of these activated positions. In the absence of a leaving group like a halogen, nucleophilic attack on the unsubstituted carbons is less common but can occur under forcing conditions, leading to the formation of Meisenheimer complexes. If a suitable leaving group were present, for instance at the C1 or C5 position, nucleophilic substitution would be a feasible reaction pathway.

Methoxy Group Substitution Reactions

The methoxy group in this compound is generally stable under many reaction conditions. However, under forcing conditions, such as treatment with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3), the methyl ether can be cleaved to yield the corresponding phenol. This reaction proceeds via a nucleophilic substitution mechanism where the oxygen of the methoxy group is protonated (or complexes with the Lewis acid), making the methyl group susceptible to attack by a nucleophile (e.g., bromide ion).

Directed Aromatic Substitutions

The directing effects of the substituents on the aromatic ring of this compound are crucial in predicting the outcome of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho, para-director. The acetamido group is also an ortho, para-director, although it is less activating than the methoxy group. Conversely, the nitro group is a strong deactivating group and a meta-director.

In this compound, the positions for potential electrophilic attack are C3, C4, and C6.

Position C3: ortho to the methoxy group and meta to the nitro and acetamido groups.

Position C4: para to the acetamido group, ortho to the methoxy group, and meta to the nitro group.

Position C6: ortho to the acetamido group and meta to the methoxy and nitro groups.

Considering the directing effects:

The powerful ortho, para-directing influence of the methoxy group strongly favors substitution at C4.

The acetamido group also directs ortho and para, further supporting substitution at C4 and C6.

The nitro group directs incoming electrophiles to positions meta to it, which are C3 and C5. Since C5 is already substituted, this reinforces the potential for substitution at C3.

Metal-Catalyzed Reactions and Cross-Coupling Strategies

While specific research on this compound in metal-catalyzed reactions is limited, the functional groups present on the molecule offer several handles for such transformations.

Palladium-Catalyzed C-H Activation and Coupling Reactions

The acetamido group can act as a directing group in palladium-catalyzed C-H activation reactions, facilitating functionalization at the ortho position (C6). This strategy has been widely used for the introduction of various substituents, including aryl, alkyl, and vinyl groups, on acetanilide (B955) derivatives. In the case of this compound, a palladium catalyst could coordinate to the amide oxygen, leading to the formation of a palladacycle intermediate involving the C6 position. This intermediate could then undergo reductive elimination with a suitable coupling partner to afford the C6-functionalized product.

However, the presence of the nitro group ortho to the acetamido group (at C2) could sterically hinder the formation of the palladacycle at the C6 position, potentially reducing the efficiency of such a reaction.

Other Transition Metal-Mediated Transformations

The nitro group of this compound can be readily reduced to an amino group using various transition metal catalysts, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or nickel, in the presence of a hydrogen source (e.g., H2 gas, hydrazine). This transformation yields N-(2-amino-5-methoxyphenyl)acetamide, a versatile intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.

Furthermore, the potential for cross-coupling reactions exists. For instance, if a halogen were introduced onto the aromatic ring, Suzuki, Heck, or Sonogashira cross-coupling reactions could be employed to form new carbon-carbon bonds.

Comparative Reactivity Studies of Isomeric N-(Methoxy-nitrophenyl)acetamides

The reactivity of N-(methoxy-nitrophenyl)acetamide isomers is highly dependent on the relative positions of the methoxy, nitro, and acetamido groups. A comparison with its isomers highlights the unique reactivity of this compound.

| Isomer | Key Structural Features | Predicted Reactivity in Electrophilic Aromatic Substitution |

| This compound | - Methoxy and acetamido groups are meta to each other.- Nitro group is ortho to the acetamido group and para to the methoxy group. | The C4 position is strongly activated by both the methoxy (ortho) and acetamido (para) groups, making it the most likely site for substitution. The ring is generally deactivated by the nitro group. |

| N-(4-Methoxy-2-nitrophenyl)acetamide | - Methoxy and acetamido groups are para to each other.- Nitro group is ortho to the acetamido group and meta to the methoxy group. | The positions ortho to the activating methoxy group (C3 and C5) are the most likely sites of substitution. The acetamido group also directs to these positions. The nitro group deactivates the ring. |

| N-(2-Methoxy-5-nitrophenyl)acetamide | - Methoxy and acetamido groups are ortho to each other.- Nitro group is para to the acetamido group and meta to the methoxy group. | The position para to the methoxy group (C4) is sterically accessible and electronically activated. The position ortho to the methoxy group (C3) is also activated but may be sterically hindered by the adjacent acetamido group. |

In N-(4-Methoxy-2-nitrophenyl)acetamide , the powerful ortho, para-directing methoxy group at C4 and the ortho, para-directing acetamido group at C1 synergistically activate the C3 and C5 positions for electrophilic attack. In contrast, for N-(2-Methoxy-5-nitrophenyl)acetamide , the directing groups are in closer proximity, which can lead to more complex regiochemical outcomes and potential steric hindrance.

Spectroscopic and Crystallographic Probes for Structural and Electronic Elucidation of N 5 Methoxy 2 Nitrophenyl Acetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. Advanced NMR techniques provide deeper insights beyond simple one-dimensional spectra.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially for substituted aromatic systems. These techniques would reveal proton-proton coupling networks and short- and long-range correlations between protons and carbons, confirming the precise substitution pattern on the phenyl ring and the connectivity of the acetamide (B32628) and methoxy (B1213986) groups.

Despite the utility of these methods, specific 2D NMR datasets for N-(5-Methoxy-2-nitrophenyl)acetamide are not available in the reviewed literature. A hypothetical analysis would involve correlating the amide proton with the carbonyl carbon, and aromatic protons with their directly attached carbons and neighboring carbons, to confirm the structural assignment.

Dynamic NMR (DNMR) is employed to study molecular motions, such as the rotation around single bonds that leads to different conformations. For this compound, restricted rotation around the C(aryl)-N(amide) bond could be a point of interest, potentially influenced by steric hindrance from the ortho-nitro group. By analyzing changes in NMR spectra at various temperatures, one could determine the energy barriers for such conformational exchanges.

Currently, there are no published dynamic NMR studies focused on the conformational exchange processes of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

While the existence of FTIR and Raman spectra for a related isomer, N-(2-methoxy-5-nitrophenyl)acetamide, is noted in some databases, the actual spectral data with peak assignments for this compound are not provided in the available literature. A detailed analysis of intermolecular interactions based on vibrational spectroscopy is therefore not possible at this time.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases indicates that a crystal structure for this compound has not been reported. The following subsections describe the type of information that would be obtained from such a study.

An X-ray crystal structure would reveal the preferred conformation of the molecule in the solid state. Of particular interest would be the torsion angles defining the orientation of the acetamide, nitro, and methoxy groups relative to the phenyl ring. Steric clashes between the adjacent acetamide and nitro groups would likely force the acetamide group out of the plane of the benzene (B151609) ring, a common feature in ortho-substituted anilides.

Detailed torsion angle data for this compound is unavailable without a solved crystal structure.

The presence of an N-H group (a hydrogen bond donor) and carbonyl oxygen, nitro oxygens, and methoxy oxygen (hydrogen bond acceptors) allows for the formation of hydrogen bonds. An intramolecular hydrogen bond could potentially form between the amide N-H and an oxygen atom of the ortho-nitro group. Intermolecular hydrogen bonds would define how the molecules pack in the crystal lattice.

Without experimental crystallographic data, a definitive description of the hydrogen bonding network for this compound cannot be provided.

Crystal Packing Architectures and Supramolecular Interactions

A thorough review of published crystallographic databases and peer-reviewed literature indicates that a detailed single-crystal X-ray diffraction study for this compound has not been reported. Consequently, specific data regarding its crystal system, space group, unit cell dimensions, and the precise nature of its crystal packing architecture are not available.

Without experimental crystallographic data, a definitive analysis of the supramolecular interactions, such as hydrogen bonding patterns (both intra- and intermolecular), π-π stacking, and other non-covalent forces that govern the three-dimensional arrangement of the molecules in the solid state, cannot be conducted. Such studies are crucial for understanding the physical properties of the compound and for comparing its structural motifs with related isomers, such as N-(4-Methoxy-2-nitrophenyl)acetamide, for which detailed crystallographic analyses exist. iucr.orgresearchgate.netnih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

A hypothetical analysis suggests that the spectrum would likely exhibit characteristic absorption bands corresponding to π → π* transitions associated with the aromatic system and n → π* transitions related to the nitro and carbonyl groups. The precise absorption maxima (λmax) and molar absorptivity (ε) values, which are essential for quantitative analysis and for understanding the electronic structure, remain to be determined experimentally.

Mass Spectrometry for High-Resolution Structural Confirmation (beyond basic identification)

High-resolution mass spectrometry (HRMS) serves as a powerful tool for the unambiguous structural confirmation of this compound by providing its exact mass. The molecular formula of the compound is C₉H₁₀N₂O₄. srinichem.com Based on this formula, the calculated monoisotopic mass is 210.06405680 Da. nih.gov This precise mass measurement is a critical parameter for distinguishing it from other compounds with the same nominal mass.

Further structural insights can be gleaned from predicted ion mobility data, such as the collision cross-section (CCS), which relates to the ion's size, shape, and charge state. Predicted CCS values for various adducts of this compound provide an additional layer of identification when coupled with liquid chromatography and mass spectrometry (LC-MS) techniques. uni.lu While experimental fragmentation patterns from techniques like MS/MS are not detailed in the literature, they would be essential for confirming the connectivity of the methoxy, nitro, and acetamide groups on the phenyl ring.

Below is a table of predicted collision cross-section values for various adducts of the title compound, which are valuable for advanced analytical identification. uni.lu

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 211.07134 | 141.3 |

| [M+Na]⁺ | 233.05328 | 148.3 |

| [M-H]⁻ | 209.05678 | 145.5 |

| [M+NH₄]⁺ | 228.09788 | 159.1 |

| [M+K]⁺ | 249.02722 | 143.5 |

| [M]⁺ | 210.06351 | 141.4 |

| [M]⁻ | 210.06461 | 141.4 |

Computational Chemistry and Theoretical Characterization of N 5 Methoxy 2 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry. For N-(5-Methoxy-2-nitrophenyl)acetamide, DFT calculations can elucidate its molecular geometry, electronic distribution, and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive, has higher polarizability, and is considered a "soft" molecule. nih.govmdpi.com For this compound, the interaction between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and acetamide (B32628) groups is expected to influence the FMO energies significantly. DFT calculations would precisely quantify these energies and the resulting gap, providing a theoretical basis for its stability.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.58 | Electron-donating capacity |

| ELUMO | -2.45 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.13 | Chemical reactivity and kinetic stability researchgate.net |

| Ionization Potential (I) | 6.58 | Energy required to remove an electron |

| Electron Affinity (A) | 2.45 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.07 | Resistance to change in electron distribution |

| Electronegativity (χ) | 4.52 | Power to attract electrons |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact, identifying sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

For this compound, an MEP map generated via DFT would likely show significant negative potential around the oxygen atoms of the nitro and carbonyl groups, making them prime sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The distribution of charge across the aromatic ring would be polarized due to the competing electronic effects of the substituents, providing a detailed picture of the molecule's reactive surface.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations are excellent for determining the properties of a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. mdpi.com MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational flexibility and the effects of the surrounding environment, such as a solvent. plos.org

An MD simulation of this compound would reveal the rotational freedom of its substituent groups—the methoxy, nitro, and acetamide moieties. In related structures, the acetamide group is often twisted out of the plane of the phenyl ring due to steric hindrance. nih.govnih.gov MD simulations could quantify the accessible range of these dihedral angles in different solvents, showing how intermolecular interactions with solvent molecules (e.g., water) might stabilize certain conformations over others. This is crucial for understanding how the molecule's shape and reactive sites are presented in a realistic chemical environment.

Quantum Chemical Calculations for Reaction Pathway Predictions and Transition State Analysis

Quantum chemical calculations are essential for mapping out potential reaction pathways and identifying the high-energy transition states that connect reactants to products. By locating the transition state structure and calculating its energy (the activation energy), chemists can predict the feasibility and rate of a chemical reaction.

For this compound, these calculations could be used to explore various reactions. For instance, the synthesis of this compound often involves the nitration of a precursor molecule. rsc.org Theoretical calculations could model the mechanism of electrophilic nitration, determining the regioselectivity based on the activation energies for attack at different positions on the aromatic ring. Furthermore, potential metabolic pathways, such as the reduction of the nitro group or hydrolysis of the amide bond, could be investigated. Analyzing the transition states for these hypothetical reactions provides a fundamental understanding of the molecule's chemical transformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. DFT calculations can accurately predict vibrational frequencies (infrared and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, theoretical calculations would generate a predicted infrared spectrum, where each peak corresponds to a specific vibrational mode, such as the N-H stretch, C=O stretch, or the asymmetric and symmetric stretches of the NO₂ group. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimentally obtained spectra. A strong correlation between the predicted and measured data provides high confidence in both the structural assignment and the computational model used.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3350 | 3358 | Amide N-H stretch |

| ν(C-H)arom | 3105 | 3112 | Aromatic C-H stretch |

| ν(C=O) | 1685 | 1692 | Amide I (carbonyl stretch) |

| νasym(NO₂) | 1520 | 1525 | Asymmetric NO₂ stretch |

| νsym(NO₂) | 1345 | 1351 | Symmetric NO₂ stretch |

Structure Property Relationship Spr Studies in N 5 Methoxy 2 Nitrophenyl Acetamide Systems

Influence of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of N-(5-Methoxy-2-nitrophenyl)acetamide are dictated by the electronic properties of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. Conversely, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, primarily through its +R effect, which overrides its -I effect. The acetamide (B32628) group (-NHCOCH₃) is generally considered an activating group, though its influence is modulated by the other substituents.

In contrast, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at the positions ortho and para to the nitro group. The presence of the methoxy group can further influence the regioselectivity of such reactions.

The reactivity of the acetamide group itself is also influenced by the electronic environment of the phenyl ring. For instance, the rate of hydrolysis of the amide bond can be affected by the electron-withdrawing or electron-donating nature of the ring substituents. The electron-withdrawing nitro group would be expected to increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack and subsequent hydrolysis.

A comparative analysis of the reactivity of positional isomers highlights the critical role of substituent placement. For instance, in the isomeric N-(4-Methoxy-2-nitrophenyl)acetamide, the methoxy group is para to the nitro group, leading to a different distribution of electron density and, consequently, altered reactivity patterns compared to the 5-methoxy-2-nitro isomer.

Correlation of Structural Parameters with Advanced Spectroscopic Signatures

The precise arrangement of atoms and functional groups in this compound gives rise to distinct spectroscopic signatures. X-ray crystallographic studies of closely related isomers, such as N-(4-Methoxy-2-nitrophenyl)acetamide, reveal important structural parameters that can be correlated with spectroscopic data. nih.gov

In N-(4-Methoxy-2-nitrophenyl)acetamide, the molecule is significantly non-planar. nih.gov The deviation from planarity can be described by the torsion angles of the substituent groups relative to the phenyl ring. These structural features have a direct impact on the spectroscopic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitro group causes a downfield shift (deshielding) of the protons and carbons on the aromatic ring, particularly those in close proximity. Conversely, the electron-donating methoxy group leads to an upfield shift (shielding). The interplay of these effects in this compound results in a unique and predictable NMR spectrum. For comparison, the ¹H NMR spectrum of the related compound N-(2-Nitrophenyl)acetamide shows characteristic downfield shifts for the aromatic protons due to the nitro group. rsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies observed in the IR spectrum provide valuable information about the functional groups present in the molecule and the nature of the chemical bonds. Key vibrational bands for this compound would include:

N-H stretching vibrations of the amide group.

C=O stretching of the amide carbonyl group.

Asymmetric and symmetric stretching of the nitro group.

C-O stretching of the methoxy group.

Aromatic C-H and C=C stretching vibrations.

The position and intensity of these bands are influenced by the electronic effects of the substituents and by intermolecular interactions such as hydrogen bonding. For instance, the presence of intramolecular hydrogen bonding between the amide N-H and an oxygen of the ortho-nitro group, as observed in N-(4-Methoxy-2-nitrophenyl)acetamide, can lead to a broadening and shifting of the N-H stretching band to lower wavenumbers. nih.gov

Mass Spectrometry (MS): The fragmentation pattern in the mass spectrum provides insights into the stability of the molecule and its constituent parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the acetyl group, the nitro group, and the methoxy group. The relative abundance of the fragment ions can provide clues about the bond strengths within the molecule.

Below is a table summarizing key structural and spectroscopic data for the closely related isomer, N-(4-Methoxy-2-nitrophenyl)acetamide, which can be used to infer the properties of the target compound.

| Parameter | Value for N-(4-Methoxy-2-nitrophenyl)acetamide | Reference |

| C-C-O-C Torsion Angle | 6.1 (5)° | nih.gov |

| C-N (nitro) Torsion Angle | -12.8 (5)° | nih.gov |

| C-N (amide) Torsion Angle | 25.4 (5)° | nih.gov |

Mechanistic Insights into Molecular Interactions based on Structural Variation

The three-dimensional structure of this compound and its isomers governs the types and strengths of intermolecular interactions they can form, which in turn dictates their macroscopic properties such as melting point and solubility.

Crystal structure analyses of related compounds reveal the dominant role of hydrogen bonding in their solid-state packing. nih.govnih.gov In N-(4-Methoxy-2-nitrophenyl)acetamide, a significant intramolecular N-H···O hydrogen bond is formed between the amide proton and one of the oxygen atoms of the ortho-nitro group. nih.gov This intramolecular interaction satisfies the hydrogen-bonding potential of the amide proton, leading to a molecular conformation where intermolecular N-H···O=C hydrogen bonds, common in many amides, are absent. nih.gov Instead, the crystal packing is stabilized by weaker C-H···O interactions and van der Waals forces, resulting in a herringbone packing motif. nih.gov

The steric hindrance introduced by substituents also plays a crucial role in defining the molecular conformation. For example, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the presence of a methyl group ortho to the acetamide group leads to a significant twist of the acetamide group out of the plane of the phenyl ring (dihedral angle of ~47°). nih.gov This steric clash influences the ability of the molecule to participate in certain intermolecular interactions.

These variations in intermolecular forces directly impact the physical properties of the compounds. Stronger and more extensive intermolecular hydrogen bonding networks generally lead to higher melting points and lower solubility in nonpolar solvents. The specific arrangement of molecules in the crystal lattice, influenced by these interactions, can also affect properties such as crystal density and morphology.

Electronic Structure Modulation by Positional Isomerism and Substituent Changes

The electronic structure of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), is highly dependent on the positions of the substituents on the aromatic ring.

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a polarized electronic system. The nitro group, with its strong -R effect, significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. nih.govmdpi.com The methoxy group, with its +R effect, raises the energy of the HOMO, making the molecule a better electron donor. nih.govmdpi.com The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its electronic absorption properties. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and a shift in the UV-Vis absorption maximum to longer wavelengths. nih.gov

Positional isomerism dramatically alters this electronic landscape. Moving the methoxy group from position 5 to position 4, for example, changes its electronic communication with the nitro group from a meta to a para relationship. In the para-isomer, N-(4-Methoxy-2-nitrophenyl)acetamide, the resonance effects of the methoxy and nitro groups can interact more directly, leading to a different charge distribution and different HOMO-LUMO energies compared to the meta-relationship in the 5-methoxy isomer.

Computational studies on substituted benzenes provide a theoretical framework for understanding these electronic modulations. Density Functional Theory (DFT) calculations can be used to model the molecular orbitals, generate molecular electrostatic potential (MEP) maps, and calculate atomic charges. nih.gov MEP maps visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, providing insights into its reactivity towards electrophiles and nucleophiles. For a molecule like this compound, the region around the nitro group would be expected to have a strong negative potential, while the aromatic protons and the amide proton would be in regions of positive potential.

Applications in Advanced Organic Synthesis and Materials Science Research

N-(5-Methoxy-2-nitrophenyl)acetamide as a Key Building Block for Heterocyclic Compounds

The strategic placement of the nitro and acetamide (B32628) groups ortho to each other makes this compound an ideal precursor for the synthesis of important heterocyclic scaffolds, particularly benzimidazoles and quinoxalines. The general synthetic strategy involves the chemical reduction of the nitro group to an amine, which creates a 1,2-diaminobenzene derivative. This intermediate is then cyclized to form the desired heterocyclic ring system.

Benzimidazole (B57391) Synthesis: The reduction of the nitro group in this compound yields N-(2-amino-5-methoxyphenyl)acetamide. This ortho-phenylenediamine derivative can then undergo condensation and cyclization with various one-carbon synthons (such as aldehydes, carboxylic acids, or carbon disulfide) to form the benzimidazole ring. googleapis.com For example, reaction with carbon disulfide in the presence of a base is a known method for producing 2-mercaptobenzimidazole (B194830) derivatives, which are key intermediates in the synthesis of proton pump inhibitors like Omeprazole. googleapis.com The process typically involves hydrogenation of the nitro compound using catalysts like Raney Nickel, followed by cyclization. googleapis.comgoogle.com

Quinoxaline (B1680401) Synthesis: Similarly, the in situ generated N-(2-amino-5-methoxyphenyl)acetamide can be reacted with α-dicarbonyl compounds (e.g., glyoxal (B1671930) or benzil) to construct the quinoxaline scaffold. This condensation reaction is a cornerstone of quinoxaline chemistry. Quinoxaline and its derivatives are of significant interest due to their wide range of pharmacological activities and applications in materials science. nih.govresearchgate.net The synthesis of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide, a related quinoxaline derivative, highlights the utility of nitrophenyl acetamide structures in building these complex heterocyclic systems. iucr.org

The following table summarizes the heterocyclic systems accessible from this compound.

| Precursor Compound | Key Transformation | Reagents for Cyclization | Resulting Heterocycle |

| This compound | Reduction of -NO₂ to -NH₂ | Carbon Disulfide, Aldehydes, Carboxylic Acids | Substituted Benzimidazoles |

| This compound | Reduction of -NO₂ to -NH₂ | α-Dicarbonyl Compounds (e.g., Glyoxal) | Substituted Quinoxalines |

Role in the Research and Development of Advanced Organic Materials

The derivatives of this compound, particularly the heterocyclic compounds it helps to create, are subjects of intensive research in materials science.

The core structure of this compound serves as a valuable precursor for the synthesis of azo dyes. The synthesis pathway involves the reduction of the nitro group to form the corresponding amine, 2-amino-5-methoxyacetanilide. This primary aromatic amine can then be converted into a diazonium salt using nitrous acid at low temperatures. The subsequent coupling of this diazonium salt with electron-rich aromatic compounds (coupling components) like phenols or anilines yields highly colored azo compounds. ontosight.aijbiochemtech.com The specific substituents on both the diazonium salt precursor and the coupling partner allow for the fine-tuning of the resulting dye's color and properties, leading to a wide spectrum of potential hues from yellow to red and blue. jbiochemtech.com Azo compounds such as N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide illustrate the structural complexity and functional group tolerance in this class of dyes. cymitquimica.com

The heterocyclic derivatives of this compound, namely benzimidazoles and quinoxalines, are prominent in the field of organic electronics due to their excellent charge transport properties.

Benzimidazole Derivatives: These compounds are widely investigated as n-type (electron-transporting) materials. alfa-chemistry.com The electron-deficient nature of the imidazole (B134444) ring facilitates efficient electron transport. alfa-chemistry.com Because of their rigid planar structure, thermal stability, and fluorescence properties, benzimidazole derivatives are used as electron transport materials, light-emitting materials, and host materials in organic light-emitting diodes (OLEDs). alfa-chemistry.comacs.orgacs.org Their wide bandgap can also help confine charge carriers and excitons within the light-emitting layer of an OLED, enhancing device stability and efficiency. alfa-chemistry.com

Quinoxaline Derivatives: Quinoxalines are also powerful electron-accepting materials and have been extensively developed for various optoelectronic applications. beilstein-journals.org They are used as non-fullerene acceptors in organic solar cells (OSCs), n-type semiconductors in organic field-effect transistors (OFETs), and as building blocks for thermally activated delayed fluorescence (TADF) emitters in OLEDs. beilstein-journals.orgqmul.ac.ukresearchgate.net The ability to modify the quinoxaline core allows for precise tuning of the material's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for efficient charge transfer in electronic devices. beilstein-journals.org

This compound can be envisioned as a starting point for creating polymerizable monomers, leading to high-performance polymers like Polybenzimidazoles (PBIs). PBIs are a class of engineering plastics known for their exceptional thermal and mechanical stability. dtu.dk

A synthetic route could involve modifying the precursor to create an A-B type monomer, which contains both a nucleophilic (amine) and an electrophilic (e.g., an activated halide) site on the same molecule. For instance, after the initial reduction and cyclization to form a benzimidazole, further functionalization could introduce a reactive group. Research has demonstrated the synthesis of self-polymerizable (A-B) PBI monomers, such as 2(4-fluorophenyl)-5(6)-hydroxy-benzimidazole, which polymerize via aromatic nucleophilic substitution. kpi.ua By adapting this compound, researchers can design novel monomers that, upon polymerization, would yield PBIs with tailored properties such as improved solubility or specific thermal characteristics. kpi.uaresearchgate.net

Utilization as a Precursor for Novel Active Pharmaceutical Intermediate (API) Scaffolds (research context)

In the context of drug discovery research, this compound is a valuable intermediate for synthesizing molecular scaffolds that form the basis of potential new therapeutic agents. srinichem.com The benzimidazole and quinoxaline heterocycles derived from this compound are considered "privileged structures" in medicinal chemistry, as they are found in a multitude of biologically active compounds. derpharmachemica.comnih.govontosight.ai

These scaffolds are associated with a remarkably broad spectrum of pharmacological activities, including:

Anticancer: Many benzimidazole and quinoxaline derivatives have been shown to inhibit the growth of cancer cells through various mechanisms. researchgate.net

Antimicrobial: The benzimidazole core is present in well-known antihelminthic drugs and has been extensively explored for antibacterial and antifungal properties. derpharmachemica.com Quinoxalines also exhibit significant antibacterial activity. researchgate.net

Antiviral: Derivatives of both heterocyclic systems have been investigated as potential antiviral agents. nih.govderpharmachemica.com

Anti-inflammatory and Analgesic: Research has identified compounds within these classes that possess anti-inflammatory and pain-relieving properties. nih.gov

The utility of this compound lies in its ability to provide an efficient entry point to these crucial API scaffolds. srinichem.com By first constructing the core heterocyclic ring, medicinal chemists can then perform further chemical modifications, adding various substituents to optimize the compound's interaction with biological targets and enhance its therapeutic potential.

The following table highlights the research applications of API scaffolds derived from this precursor.

| API Scaffold | Associated Pharmacological Activities (Research) | References |

| Benzimidazole | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antiprotozoal | derpharmachemica.comnih.govnih.gov |

| Quinoxaline | Anticancer, Antiviral, Antibacterial, Antifungal, Anti-inflammatory, Antitumor | nih.govresearchgate.netontosight.airesearchgate.netwisdomlib.org |

Investigation of Molecular Interactions and Potential Biological Pathways

Mechanistic Studies of Molecular Interactions with Model Biological Macromolecules

The interaction of small molecules with biological macromolecules such as enzymes and receptors is fundamental to their pharmacological effects. For N-(5-Methoxy-2-nitrophenyl)acetamide, these interactions are dictated by its structural components: a phenyl ring substituted with a methoxy (B1213986) group, a nitro group, and an acetamide (B32628) group. The spatial arrangement and electronic properties of these functional groups determine the compound's ability to form various non-covalent and potentially covalent bonds with biological targets.

Enzyme-Substrate/Inhibitor Interaction Models

Computational modeling, such as molecular docking, could be employed to predict the binding affinity and mode of interaction of this compound with various enzymes. For instance, enzymes with active sites rich in amino acid residues capable of hydrogen bonding (e.g., serine, threonine, tyrosine) or pi-stacking (e.g., phenylalanine, tryptophan, histidine) would be potential targets. The acetamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy and nitro groups can act as hydrogen bond acceptors.

A hypothetical interaction model with a generic enzyme active site is presented in Table 1.

Table 1: Hypothetical Interactions of this compound with an Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |

|---|---|---|

| Acetamide (C=O) | Arginine, Lysine, Serine | Hydrogen Bond Acceptor |

| Acetamide (N-H) | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |

| Methoxy (-OCH3) | Asparagine, Glutamine | Hydrogen Bond Acceptor |

| Nitro (-NO2) | Arginine, Lysine | Hydrogen Bond Acceptor, Electrostatic |

Receptor Binding Mechanism Exploration

Studies on isomers like N-(4-Methoxy-2-nitrophenyl)acetamide have provided insights into their molecular geometry. These studies reveal that the substituent groups can be twisted out of the plane of the phenyl ring to varying degrees, which would affect receptor binding. The acetamide group, in particular, can adopt different conformations, influencing its hydrogen bonding capabilities.

Elucidation of Molecular Mechanisms within Biochemical Pathways

The introduction of a xenobiotic compound like this compound into a biological system can perturb various biochemical pathways. Nitroaromatic compounds are known to undergo metabolic activation, often through the reduction of the nitro group, which can lead to the formation of reactive intermediates. nih.govresearchgate.net These intermediates can then interact with cellular components, potentially leading to a range of biological effects.

One potential pathway is the involvement in cellular stress responses. The generation of reactive nitrogen species from the metabolism of the nitro group could induce oxidative stress, triggering signaling cascades related to cellular defense and damage.

Furthermore, the general class of acetamides has been investigated for a variety of biological activities, including anti-inflammatory and anticancer properties, suggesting potential interactions with pathways involved in inflammation (e.g., cyclooxygenase pathways) or cell cycle regulation. ontosight.ai However, without specific studies on this compound, its precise role in any biochemical pathway remains speculative.

Structure-Mechanism Relationships in In Vitro Biological Systems

The relationship between the chemical structure of this compound and its potential biological mechanism can be dissected by considering the contribution of each functional group.

The Nitrophenyl Group: The position of the nitro group is crucial. In the case of this compound, the nitro group is ortho to the acetamide and meta to the methoxy group. This positioning influences the electronic distribution of the aromatic ring and the acidity of the N-H proton of the acetamide group, which in turn can affect its hydrogen bonding strength. The nitro group's electron-withdrawing properties can also make the aromatic ring susceptible to nucleophilic attack, a mechanism that could be relevant in certain biological contexts.

The Methoxy Group: The electron-donating methoxy group, positioned meta to the nitro group, will also modulate the electronic character of the phenyl ring. Its presence can influence the metabolic stability of the compound, as methoxy groups can be subject to O-demethylation by cytochrome P450 enzymes.

The Acetamide Group: This group is a key pharmacophoric feature in many bioactive molecules. Its ability to form hydrogen bonds is critical for molecular recognition. The planarity and rotational freedom of the acetamide group relative to the phenyl ring will dictate its ability to adopt a conformation suitable for binding to a biological target.

Crystallographic data for the closely related isomer, N-(4-Methoxy-2-nitrophenyl)acetamide, provides some structural insights that may be relevant.

Table 2: Selected Structural Data for the Isomer N-(4-Methoxy-2-nitrophenyl)acetamide

| Parameter | Value | Reference |

|---|---|---|

| C—C—O—C Torsion Angle (Methoxy) | 6.1 (5)° | [Source on N-(4-Methoxy-2-nitrophenyl)acetamide] |

| Twist about C—N Bond (Nitro) | 12.8 (5)° | [Source on N-(4-Methoxy-2-nitrophenyl)acetamide] |

This data indicates a non-planar conformation for the isomer, which suggests that this compound is also likely to be non-planar. This structural feature would have a significant impact on its interaction with planar binding sites.

This compound and Derivatives as Chemical Probes for Cellular Processes

A chemical probe is a small molecule that can be used to study biological processes in a selective and well-characterized manner. For this compound to be considered a potential chemical probe, it would need to exhibit high affinity and selectivity for a specific biological target.

Given the current lack of data on its specific targets, its utility as a chemical probe is hypothetical. However, if a specific target were to be identified, the structure of this compound could be modified to develop more potent and selective probes. For example, a reactive group could be incorporated to allow for covalent labeling of the target, or a fluorescent tag could be added to enable visualization of the target within cells.

The development of derivatives would be guided by structure-activity relationship (SAR) studies. By systematically modifying the methoxy, nitro, and acetamide groups, it would be possible to identify the key structural features required for potent and selective biological activity.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Highly Efficient Derivatization

The derivatization of N-(5-Methoxy-2-nitrophenyl)acetamide, particularly through modification of its nitro group, is a key area for future research. The development of highly efficient and selective catalytic systems is crucial for synthesizing a diverse range of derivatives. mdpi.com Current research in the broader field of nitroaromatic compounds points toward several promising avenues.

Designing suitable catalytic systems to selectively convert aromatic nitro compounds into various functional groups remains a significant, yet challenging, area of focus. mdpi.comresearchgate.net The catalytic reduction of the nitro group is a common strategy, which can lead to amines or intermediate products like phenylhydroxylamines. mdpi.com Future work could explore the application of novel non-noble-metal catalysts, which are both cost-effective and environmentally friendly. researchgate.netmdpi.com For instance, copper-based catalysts have demonstrated high efficiency in the reduction of nitrobenzene. mdpi.com

Furthermore, biocatalysis, utilizing enzymes like nitroreductases, presents a green alternative for the selective reduction of nitroaromatics. mdpi.com These enzymatic systems can offer high selectivity under mild reaction conditions. Photocatalysis and electrocatalysis are other emerging areas that provide alternative energy inputs for driving these transformations, potentially leading to unique reactivity and selectivity patterns. mdpi.com The development of catalysts that are robust, reusable, and compatible with a wide range of functional groups will be essential for the efficient synthesis of this compound derivatives. researchgate.net

Table 1: Comparison of Potential Catalytic Systems for Derivatization

| Catalytic System | Potential Advantages | Key Research Focus |

| Noble-Metal Catalysts (e.g., Pd, Pt, Ru) | High activity and selectivity. | Reducing catalyst loading, improving reusability, and exploring nanoparticle formulations. |

| Non-Noble-Metal Catalysts (e.g., Cu, Ni, Fe) | Cost-effective, abundant, and reduced environmental impact. mdpi.com | Enhancing catalytic activity and stability, understanding reaction mechanisms. mdpi.com |

| Biocatalysts (e.g., Nitroreductases) | High selectivity, mild reaction conditions, environmentally benign. mdpi.com | Expanding substrate scope, improving enzyme stability and reusability. mdpi.com |

| Photocatalysts | Utilizes light energy, enables novel reaction pathways. mdpi.com | Developing efficient visible-light-active catalysts, improving quantum yields. |

| Electrocatalysts | Uses electrical energy, allows for precise control of reaction potential. mdpi.com | Designing selective electrode materials, optimizing reaction conditions. |

Integration with Automated Synthesis and High-Throughput Screening in Research Discovery

The integration of automated synthesis platforms with high-throughput screening (HTS) is set to revolutionize the discovery of new molecules. drugtargetreview.comnih.gov This combination allows for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the identification of molecules with desired properties. drugtargetreview.comrsc.org For this compound, this approach could be used to create a diverse library of derivatives by varying substituents on the aromatic ring or modifying the acetamide (B32628) group.

Automated systems, which can include robotic liquid handlers and reactor arrays, enable the miniaturization of chemical synthesis, reducing the consumption of reagents and solvents. drugtargetreview.comnih.gov These platforms offer improved reproducibility and can significantly shorten the design-make-test-analyze cycle in research. drugtargetreview.com Following synthesis, HTS techniques can be employed to rapidly screen the compound libraries for biological activity or specific physicochemical properties. nih.gov This synergy between automated synthesis and HTS provides a powerful engine for discovery, enabling researchers to explore a much larger chemical space than would be possible with traditional manual methods. drugtargetreview.comresearchgate.net

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound can be achieved through the use of advanced spectroscopic techniques for real-time monitoring. numberanalytics.com These methods provide valuable insights into the formation of intermediates, reaction rates, and the influence of various parameters on the reaction outcome.

Techniques such as time-resolved infrared (TRIR) spectroscopy allow for the study of reaction dynamics on very short timescales. numberanalytics.comnumberanalytics.com Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another powerful tool for elucidating complex molecular structures and can be adapted to monitor ongoing reactions. numberanalytics.comrsc.org Surface-enhanced Raman spectroscopy (SERS) offers high sensitivity for detecting molecules at low concentrations and can be used to monitor reactions, such as the nitration of aromatic compounds. nih.govresearchgate.net The data gathered from these advanced techniques are crucial for optimizing reaction conditions, improving yields, and gaining fundamental insights into the chemical transformations of this compound.

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Information Provided | Application in Studying this compound Reactions |

| Time-Resolved Infrared (TRIR) Spectroscopy | Vibrational mode changes, identification of transient species. numberanalytics.com | Monitoring the formation and consumption of reactants, intermediates, and products during synthesis and derivatization. |

| In-situ NMR Spectroscopy | Structural information, reaction progress, and quantification of species. rsc.org | Tracking the conversion of starting materials and the formation of isomers or byproducts in real-time. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive detection of molecules, vibrational fingerprinting. nih.govresearchgate.net | Monitoring surface-catalyzed reactions or detecting trace intermediates in complex reaction mixtures. nih.gov |

| Mass Spectrometry (e.g., DESI-MS) | Molecular weight of reactants, intermediates, and products. nih.gov | High-throughput screening of reaction outcomes and rapid identification of products. nih.govresearchgate.net |

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Designing Novel Analogs